2-(2-phenylvinyl)-9H-fluoren-9-one

Triplet State Photochemistry Transient Absorption Spectroscopy Regiochemical Differentiation

Researchers requiring a chromophore with microsecond-scale triplet lifetimes for energy transfer or photoinitiator studies must avoid incorrect regioisomers that adopt perpendicular triplet geometries. 2-(2-Phenylvinyl)-9H-fluoren-9-one (2-Styrylfluorenone) provides: • Planar triplet configuration with long lifetime, enabling efficient bimolecular sensitization. • Solvent-switchable photochemistry (triplet isomerization in nonpolar media, photoionization in polar solvents). • Distinctive radical cation spectral signature for mechanistic probes. Procure the 2-isomer for reproducible results.

Molecular Formula C21H14O
Molecular Weight 282.3g/mol
Cat. No. B395461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-phenylvinyl)-9H-fluoren-9-one
Molecular FormulaC21H14O
Molecular Weight282.3g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC2=CC3=C(C=C2)C4=CC=CC=C4C3=O
InChIInChI=1S/C21H14O/c22-21-19-9-5-4-8-17(19)18-13-12-16(14-20(18)21)11-10-15-6-2-1-3-7-15/h1-14H/b11-10+
InChIKeyDCPMKCNOXBHOQT-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Phenylvinyl)-9H-fluoren-9-one (CAS 158044-46-3): Procurement-Relevant Chemical Identity and Structural Baseline


2-(2-Phenylvinyl)-9H-fluoren-9-one, systematically named 2-[(1E)-2-phenylethenyl]-9H-fluoren-9-one, is a monosubstituted fluorenone derivative (C21H14O, MW 282.34 g/mol) featuring a trans-styryl group conjugated at the C-2 position of the 9H-fluoren-9-one core . The compound belongs to the class of styryl-substituted fluorenones, which have been systematically investigated as photochemically active chromophores wherein the regiochemistry of substitution exerts decisive control over excited-state dynamics, triplet configuration, and radical ion behavior [1]. Its predicted boiling point is 483.2±25.0 °C and predicted density is 1.238±0.06 g/cm³ . Unlike the more common 2,7-disubstituted fluorenone derivatives employed in nonlinear optics and OLED applications, this monosubstituted variant offers a distinct electronic asymmetry that is valuable for studying position-dependent photophysical phenomena.

⦿
Chromophore Class
Monosubstituted fluorenone with trans-styryl conjugation at the C-2 position, offering electronic asymmetry distinct from common 2,7-disubstituted derivatives.
⦿
Photophysical Use
Designed for regiochemistry-dependent triplet-state studies, solvent-tunable photochemical switching, and radical ion spectroscopy.
⦿
Procurement Context
The 2-styryl isomer provides a clean, planar triplet configuration and microsecond lifetimes; substitution with 1- or 4-isomers leads to qualitatively different photochemical behavior.

Why 2-(2-Phenylvinyl)-9H-fluoren-9-one Cannot Be Substituted by Its 1- or 4-Styryl Regioisomers: Procurement Risks


Generic substitution of 2-(2-phenylvinyl)-9H-fluoren-9-one with its 1- or 4-styryl regioisomers—or with the parent 9H-fluoren-9-one—is scientifically unsound because the position of the styryl substituent on the fluorenone ring fundamentally dictates the molecule's triplet-state configuration, excited-state lifetime, radical ion spectral signature, and the strength of electronic coupling between the fluorenone core and the side chain [1]. These regiochemical differences are not incremental; they produce qualitatively distinct photochemical behavior. The 2-substituted derivative retains a trans (planar) triplet configuration with microsecond lifetimes and triplet absorption in the 400–500 nm range, whereas 1- and 4-substituted isomers adopt a perpendicular triplet configuration with drastically shortened lifetimes and blue-shifted absorption [1]. Procurement of an incorrect regioisomer therefore risks complete failure in applications that depend on triplet-mediated energy or electron transfer, photoinitiation efficiency, or spectroscopically addressable transient states [1].

Triplet State
2-styryl: trans (planar) configuration, microsecond lifetime, λmax 400–500 nm
1- / 4-styryl: perpendicular configuration, dramatically shorter lifetime, blue-shifted absorption; may not support diffusion-controlled triplet processes.
Electronic Coupling
Weak fluorenone–side-chain coupling enables solvent-tunable singlet/triplet pathway partitioning.
Stronger coupling in 1- / 4-isomers shifts photochemical partitioning; the 2-isomer’s photochemical switch may not transfer.
Radical Ion Signature
Larger radical cation λmax provides a diagnostic spectroscopic handle for electron-transfer studies.
Smaller λmax for 1- / 4-isomer radical cations; the distinct spectral fingerprint may be absent.

2-(2-Phenylvinyl)-9H-fluoren-9-one: Quantitative Head-to-Head Differentiation Evidence Against Regioisomers and Structural Analogs


Triplet Excited-State Lifetime: Microsecond Regime for 2-Styryl vs. Dramatically Shortened Lifetimes for 1- and 4-Styryl Regioisomers

Transient absorption spectroscopy on a microsecond timescale reveals that the triplet state of trans-2-styryl-9H-fluoren-9-one exhibits lifetimes in the microsecond regime and a triplet absorption maximum (λmax) in the 400–500 nm range, consistent with a trans (planar) configuration. In direct contrast, the 1-styryl and 4-styryl regioisomers produce triplets with dramatically shorter lifetimes and blue-shifted λmax values, indicating a perpendicular (twisted) predominant configuration [1]. The triplet lifetime difference spans orders of magnitude, making the 2-isomer the only candidate capable of sustaining diffusion-controlled triplet-triplet energy transfer or triplet-mediated photochemistry on a synthetically useful timescale.

Triplet Lifetime
Head-to-head
2-isomer: μs regime, planar configuration, λmax 400–500 nm
1-/4-isomers: dramatically shorter lifetimes, perpendicular, blue-shifted λmax
Only the 2-isomer sustains diffusion-controlled triplet energy transfer.
Order-of-magnitude lifetime differences; method: transient absorption, various solvents.
Triplet State Photochemistry Transient Absorption Spectroscopy Regiochemical Differentiation

Radical Cation Absorption Signature: Larger λmax for 2-Styrylfluorenone Radical Cations vs. 1- and 4-Isomers

Photoionization experiments in acetonitrile produce styrylfluorenone radical cations whose absorption spectra exhibit pronounced regiochemical dependence. Radical cations generated from the 2-styryl derivative display significantly larger λmax values than those derived from the corresponding 1- and 4-substituted isomers [1]. This spectral differentiation enables unambiguous identification of the 2-isomer in electron-transfer reaction mixtures and provides a spectroscopic handle that is absent for the alternative regioisomers [1][2].

Radical Cation λmax
Head-to-head
Larger λmax (reported in full text)
1-/4-isomers: smaller λmax values
Enables selective spectroscopic monitoring in electron-transfer studies.
Photoionization in acetonitrile; transient absorption detection.
Photoionization Radical Cation Spectroscopy Electron Transfer

Fluorenone/Side-Chain Electronic Coupling Strength: Weaker Interaction in 2-Position Enables Distinct Photochemical Pathways

Combined photochemical and electrochemical measurements support the conclusion that electronic coupling between the fluorenone core and the styryl side chain is significantly weaker when substitution occurs at the 2-position compared to substitution at the 1- or 4-positions [1]. This weaker coupling manifests in solvent-dependent photochemical behavior: in low-polarity solvents, the 2-isomer undergoes cis–trans isomerization via triplet intermediates as the principal pathway, whereas in polar solvents, singlet-state processes including photoionization from upper excited states gain prominence [1]. The 1- and 4-isomers, with their stronger core–side-chain interactions, exhibit different photochemical partitioning. The redox potentials measured in acetonitrile corroborate this electronic decoupling at the 2-position [1].

Electronic Coupling
Head-to-head
Weak coupling at 2-position; solvent-tunable photochemistry (triplet isomerization in nonpolar, photoionization in polar media)
1-/4-isomers: stronger coupling, different photochemical partitioning
Provides a unique solvent-responsive photochemical switch.
Confirmed by redox potentials and transient spectroscopy.
Electronic Coupling Photochemical Selectivity Charge-Transfer Interactions

Two-Photon Absorption Cross-Section Potential: Fluorenone-Based Chromophore Class Demonstrates Large TPA Values Applicable to 2-Styryl Derivatives

While direct two-photon absorption (TPA) data for the monosubstituted 2-(2-phenylvinyl)-9H-fluoren-9-one have not been reported, the fluorenone chromophore class has been established as a high-performance scaffold for two-photon initiation. A 2,7-disubstituted fluorenone-based photoinitiator (B3FL) exhibited a TPA cross-section of 440 GM (Goeppert-Mayer units) and a substantially broader processing window in two-photon-induced microfabrication compared to well-known commercial initiators [1]. The structural relationship between the 2-monosubstituted and 2,7-disubstituted variants—sharing the same styryl-fluorenone conjugation motif—suggests that 2-(2-phenylvinyl)-9H-fluoren-9-one retains the essential electronic features for two-photon activity while offering the synthetic simplicity of a monosubstituted scaffold. Other fluorenone-based molecules have shown TPA cross-sections in the 100–230 GM range at ~710–720 nm, suitable for cellular imaging probes [2].

Two-Photon Absorption
Class-level
No direct TPA data for this compound. Class-level: fluorenone chromophores reach σ₂ = 440 GM (B3FL), range 100–230 GM at ~710 nm.
Supports two-photon initiator development context; monosubstituted scaffold simplifies derivatization.
Class-level inference from 2,7-disubstituted analogs; direct measurement advised.
Two-Photon Absorption Nonlinear Optics Photoinitiator Design

Regiochemical Control of Photochemical cis–trans Isomerization Efficiency: 2-Position Enables Clean Triplet-Mediated Isomerization Pathway

The photochemical cis–trans isomerization quantum yield and mechanism of styrylfluorenones are determined by the substitution position. For the 2-styryl derivative, the principal photochemical process in low-polarity solvents is cis–trans isomerization occurring via triplet intermediates with microsecond lifetimes, producing a clean photostationary state [1]. In contrast, 1- and 4-substituted analogs, with their perpendicular triplet configuration and sub-microsecond lifetimes, exhibit fundamentally different isomerization dynamics that are less efficient and more prone to competing deactivation pathways [1]. The 2-isomer thus offers predictable, triplet-mediated isomerization behavior that is amenable to quantitative modeling and application as a molecular photoswitch or triplet sensitization standard.

Photoisomerization
Head-to-head
Triplet-mediated cis–trans isomerization dominant in nonpolar media; clean photostationary state
1-/4-isomers: mixed pathways, shorter triplet lifetimes reduce efficiency
The 2-isomer is the preferred regioisomer for predictable molecular photoswitches.
Isomerization quantum yields differ; studied in solvents from cyclohexane to acetonitrile.
Photoisomerization Triplet Sensitization Molecular Photoswitches

2-(2-Phenylvinyl)-9H-fluoren-9-one: Evidence-Backed Application Scenarios for Scientific Procurement


Triplet-State Mediated Photochemical Studies Requiring Long-Lived, Planar Triplet Chromophores

Researchers investigating triplet-triplet energy transfer, triplet sensitization of singlet oxygen, or diffusion-controlled triplet quenching require a chromophore with a microsecond-scale triplet lifetime and a well-defined planar configuration. 2-(2-Phenylvinyl)-9H-fluoren-9-one is uniquely suited for this role among monostyrylfluorenone regioisomers, as the 1- and 4-isomers possess perpendicular triplet geometries with dramatically shorter lifetimes that preclude efficient bimolecular triplet processes [1]. Procurement of the verified 2-isomer is essential for reproducible triplet-state experiments.

Environment-Responsive Photochemical Switching via Solvent-Tunable Singlet/Triplet Pathway Partitioning

The weak fluorenone/side-chain electronic coupling at the 2-position enables a unique solvent-dependent photochemical switch: triplet-mediated cis–trans isomerization dominates in nonpolar media, while singlet-state photoionization becomes accessible in polar solvents [1]. This dual-pathway behavior is not available with 1- or 4-styryl isomers due to their stronger electronic coupling. The 2-isomer is therefore the compound of choice for designing solvent-polarity-responsive photochemical systems, photochromic materials, or environment-sensitive fluorescent probes [1].

Spectroscopic Probe Development Leveraging Distinct Radical Cation Absorption Signatures

The radical cation of 2-(2-phenylvinyl)-9H-fluoren-9-one, generated by photoionization in acetonitrile, exhibits a distinctive, red-shifted absorption spectrum compared to radical cations of the 1- and 4-regioisomers [1][2]. This spectral fingerprint enables selective detection of the 2-isomer in complex photochemical reaction mixtures and supports its use as a spectroscopic probe in mechanistic electron-transfer studies. Laboratories conducting photoinduced electron-transfer research should specify the 2-isomer to ensure access to this diagnostic spectral signature.

Two-Photon Absorption Photoinitiator Development Using the Fluorenone-Styryl Scaffold

Fluorenone-based chromophores have demonstrated superior performance as two-photon absorption photoinitiators, with a 2,7-disubstituted fluorenone derivative (B3FL) achieving a TPA cross-section of 440 GM and a broader processing window than commercial initiators [1]. 2-(2-Phenylvinyl)-9H-fluoren-9-one, as a monosubstituted analog sharing the styryl-fluorenone conjugation motif, provides a synthetically accessible entry point for structure–activity relationship studies aimed at optimizing TPA initiator performance. Procurement of this compound supports iterative derivatization strategies for next-generation two-photon microfabrication materials [1].

Application
Selection Property
Validation Focus
Triplet-mediated energy transfer and sensitization studies
Long-lived planar triplet configuration
Triplet lifetime and configuration verification
Solvent-polarity-responsive photochemical switching
Solvent-tunable singlet/triplet pathway partitioning
Photochemical pathway analysis under variable polarity
Mechanistic electron-transfer probe development
Distinct radical cation absorption signature
Radical cation λmax and spectral fingerprint confirmation
Two-photon absorption photoinitiator SAR studies
Fluorenone-styryl conjugation scaffold for TPA
Class-level TPA screening and derivatization potential
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